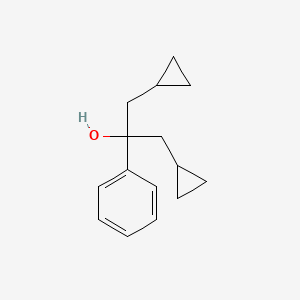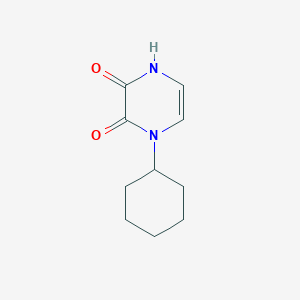
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) group, a piperazine ring, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable phenylacetic acid derivative.
Final Deprotection: The Boc protecting group can be removed under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect reactive sites during chemical reactions, allowing for selective modifications. Upon deprotection, the compound can interact with biological targets, potentially inhibiting or activating specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Phenylacetic acid derivatives: These compounds have similar structural features and are used in various chemical syntheses.
Uniqueness
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is unique due to its combination of a Boc-protected piperazine ring and a phenylacetic acid moiety
Eigenschaften
CAS-Nummer |
923565-73-5 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[4-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H28N2O4/c1-14-12-20(9-10-21(14)18(24)25-19(2,3)4)13-16-7-5-15(6-8-16)11-17(22)23/h5-8,14H,9-13H2,1-4H3,(H,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
FVQORRADVAYZAV-AWEZNQCLSA-N |
SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Isomerische SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




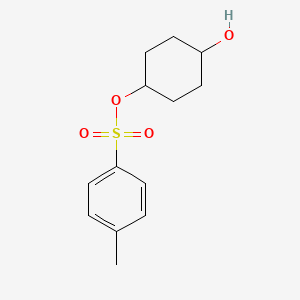
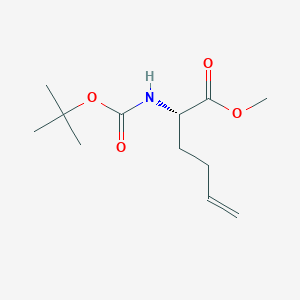
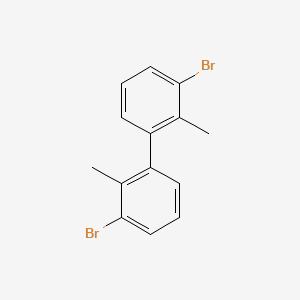
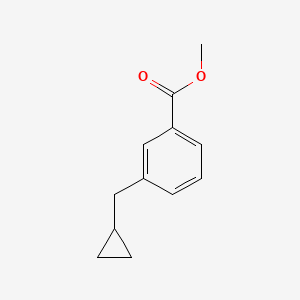

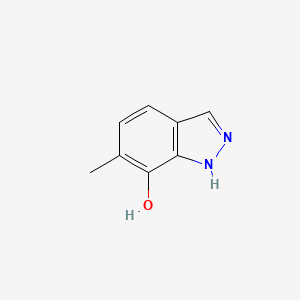



![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
